molecular formula C19H18ClNO3 B214546 3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one

3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one

Cat. No. B214546
M. Wt: 343.8 g/mol
InChI Key: GXXCHGBSDFICIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one, also known as RO-20-1724, is a selective phosphodiesterase (PDE) inhibitor. It is commonly used in scientific research to study the biochemical and physiological effects of PDE inhibition.

Mechanism of Action

3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one selectively inhibits PDE4, which is primarily found in immune cells, smooth muscle cells, and neurons. PDE4 inhibition increases the levels of cyclic AMP (cAMP), which activates protein kinase A (PKA) and leads to a variety of downstream effects. These effects include smooth muscle relaxation, inhibition of platelet aggregation, modulation of immune cell function, and enhancement of learning and memory.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one are primarily due to its inhibition of PDE4 and subsequent increase in cAMP levels. In smooth muscle cells, cAMP activates PKA, which leads to the phosphorylation of myosin light chain kinase (MLCK) and subsequent smooth muscle relaxation. In platelets, cAMP inhibits the activation of phospholipase C (PLC) and subsequent platelet aggregation. In immune cells, cAMP modulates a variety of signaling pathways and can lead to the suppression of inflammation. In the brain, cAMP/PKA signaling plays an important role in learning and memory.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one in lab experiments is its selectivity for PDE4. This allows researchers to study the specific effects of PDE4 inhibition without the confounding effects of inhibiting other PDE isoforms. Another advantage is its well-established mechanism of action and biochemical and physiological effects. This allows researchers to design experiments with a clear understanding of the expected outcomes.
One limitation of using 3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one in lab experiments is its relatively low potency compared to other PDE4 inhibitors. This can make it difficult to achieve the desired level of PDE4 inhibition without affecting other PDE isoforms. Another limitation is its relatively short half-life, which can make it difficult to maintain consistent levels of PDE4 inhibition over long periods of time.

Future Directions

There are several future directions for research involving 3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one. One direction is the development of more potent and selective PDE4 inhibitors. This would allow researchers to achieve higher levels of PDE4 inhibition without affecting other PDE isoforms. Another direction is the use of 3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one in animal models of disease to study the effects of PDE4 inhibition on disease progression. Finally, the use of 3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one in combination with other drugs or therapies could lead to the development of novel treatments for a variety of diseases.

Synthesis Methods

3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one can be synthesized using a multi-step process. The first step involves the reaction of 4-chlorophenylacetic acid with thionyl chloride to form 4-chlorophenylacetyl chloride. The second step involves the reaction of 4-chlorophenylacetyl chloride with ethyl 3-hydroxyindole-2-carboxylate to form ethyl 3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxyindole-2-carboxylate. The final step involves the reaction of ethyl 3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxyindole-2-carboxylate with isopropylamine to form 3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one.

Scientific Research Applications

3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one is commonly used in scientific research to study the biochemical and physiological effects of PDE inhibition. PDEs are enzymes that degrade cyclic nucleotides, which play important roles in signal transduction pathways. By inhibiting PDEs, 3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one increases the levels of cyclic nucleotides, which can lead to a variety of effects depending on the specific PDE isoform inhibited. 3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one has been used to study the effects of PDE inhibition on smooth muscle relaxation, platelet aggregation, immune cell function, and learning and memory.

properties

Product Name

3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C19H18ClNO3

Molecular Weight

343.8 g/mol

IUPAC Name

3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-propan-2-ylindol-2-one

InChI

InChI=1S/C19H18ClNO3/c1-12(2)21-16-6-4-3-5-15(16)19(24,18(21)23)11-17(22)13-7-9-14(20)10-8-13/h3-10,12,24H,11H2,1-2H3

InChI Key

GXXCHGBSDFICIA-UHFFFAOYSA-N

SMILES

CC(C)N1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)Cl)O

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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